2-(dimethylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride
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Overview
Description
Tricyclo[4.3.1.1~3,8~]undecan-3-amine is a compound with the molecular formula C11H19N . It’s a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amines. For example, the interaction of 5,5-dimethylcyclohexane-1, 3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene afforded the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with techniques such as X-ray crystallography .Chemical Reactions Analysis
Amines, such as tricyclo[4.3.1.1~3,8~]undecan-3-amine, can undergo a variety of chemical reactions, including reactions with acids to form amides, reactions with isocyanates to form ureas, and reactions with acyl chlorides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, density, and melting point, can be determined through experimental measurements .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-16(2)10-14(17)15-7-11-3-4-12(8-15)6-13(5-11)9-15;/h11-13H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHHHNNLBFRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C12CC3CCC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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